molecular formula C12H13N3O2S B2392607 Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 1797296-50-4

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B2392607
CAS No.: 1797296-50-4
M. Wt: 263.32
InChI Key: UXNKJZYSYWSBGZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, a pyridine moiety, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate typically involves the condensation of 4-methyl-2-aminothiazole with ethyl 3-pyridinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like methanol or ethanol. The mixture is heated to reflux temperature (around 120-125°C) and then cooled to room temperature to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
  • 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid ethyl ester
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring and a pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a variety of biological targets, making it a versatile compound in drug discovery and development .

Biological Activity

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S and a molecular weight of 263.32 g/mol. The compound features a thiazole ring substituted with an ethyl ester and a pyridine moiety, which contributes to its biological properties.

Research indicates that compounds within the thiazole class exhibit various mechanisms of action, primarily through:

  • Antimicrobial Activity : this compound has shown effectiveness against several microorganisms. It is part of a broader class of thiazoles that have demonstrated growth inhibition against pathogens such as Mycobacterium tuberculosis and Leishmania species .
  • Cancer Cell Inhibition : The compound has been investigated for its potential in cancer therapy. It acts by interfering with mitotic processes in cancer cells, particularly by inhibiting the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells . This inhibition can lead to multipolar spindle formation and subsequent cell death.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Alkyl chain lengthShortening or lengthening the chain can significantly reduce potency .
Hydrogen bond donors/acceptorsThe presence of specific hydrogen bond interactions is crucial for binding affinity to target proteins .
Substituents on the thiazole ringVariations at the 2-, 4-, and 5-positions impact antimicrobial and cytotoxic activities .

Antileishmanial Activity

A study conducted by Bhuniya et al. (2015) screened over 200,000 compounds and identified thiazoles as promising candidates for antileishmanial properties. This compound demonstrated significant growth inhibition against Leishmania donovani in vitro, highlighting its potential as a therapeutic agent against this parasitic disease .

Cytotoxicity in Cancer Cells

In a recent investigation into the cytotoxic effects of thiazoles, this compound was shown to induce cell death in human cancer cell lines through the induction of multipolar mitotic spindles. This study emphasized the compound's role as a potential lead in developing novel anticancer therapies .

Properties

IUPAC Name

ethyl 4-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNKJZYSYWSBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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